![molecular formula C22H29N5O3S B2895839 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate CAS No. 851810-13-4](/img/structure/B2895839.png)
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate” is a complex organic molecule. It is part of a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps, including the design and characterization of the compounds using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is complex, involving multiple rings and functional groups. The exact structure would depend on the specific substituents present in the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and may involve multiple steps. The specific reactions would depend on the starting materials and the desired end product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. Information on these properties may be available in the scientific literature or databases .Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate, has shown significant antimicrobial activities. These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these derivatives were found to possess good or moderate activities against test microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Agents
Another area of interest is the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, which bear similarities in chemical structure to the compound . These synthesized compounds, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates, were tested for their antihypertensive activity. Selected compounds demonstrated promising activity, indicating the potential of similar compounds in antihypertensive drug development (Bayomi et al., 1999).
Analgesic Activity
Structural characterization of analgesic isothiazolopyridines, including derivatives like 2-[(4-phenylpiperazin-1-yl)ethyl]- and 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones, has been conducted. The molecular structures were determined, and the compounds were compared with related analgesic derivatives, providing insights into the relationship between molecular structure and analgesic action (Karczmarzyk & Malinka, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-5-30-22(29)26-12-10-25(11-13-26)18(17-8-6-16(7-9-17)14(2)3)19-20(28)27-21(31-19)23-15(4)24-27/h6-9,14,18,28H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPQZNOBNQEQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one](/img/structure/B2895757.png)
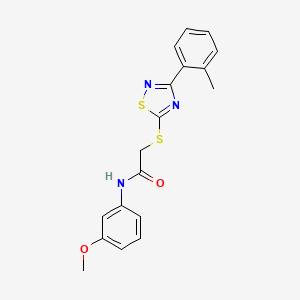
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2895759.png)
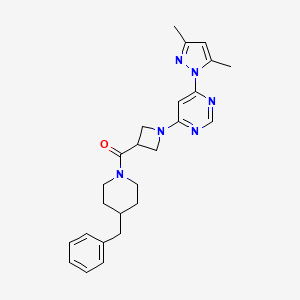
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895763.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide](/img/structure/B2895766.png)
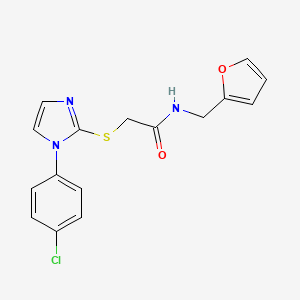
![4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2895768.png)
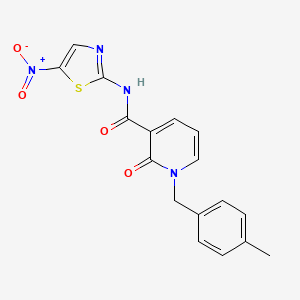
![3-(3-fluoro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895771.png)
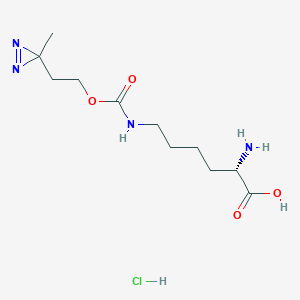
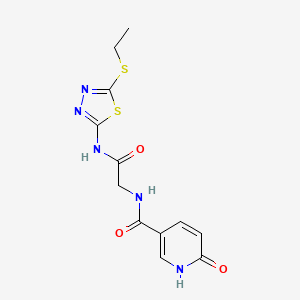
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2895776.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2895777.png)